Peganole Peganole It is a psychotomimetic agent on dogs and cats and an acetylcholinesterase inhibitor. Alkaloid , derivative of Desoxypeganine from plants of the Zygophyllaceae family
Psychotomimetic effects: (unpublished results) dogs are specially sensitive to the psychotomimetic effects of Peganole. - 0.5 mg/kg (s.c.) on dogs (5-10 mg/kg on rats): disruption of conditioned reflex.- 1.0 mg/kg (i.v.): burst of motor activity and aggressiveness: usually, gentle dogs start growling, barking and biting various objects with fury during 15 to 20 minutes. After this period, dogs are depressed during 4 to 6 hours. - 3-5 mg/kg (i.v.) inhibit the synchronization of the main rhythm in the cortex and the reticular formation (activation reaction). - 31 mg/kg and 62 mg/kg (respectively 0.25 and half DL50) enhance respectively 2 and 2.5 times the length of sleep caused by chloral hydrate, although Peganole does not possesses any soporific effect by itself. Cholinergic effects: The main cholinergic effects of Peganole on mice (i.p., i.v. and s.c.) are as follow: - speeds up the breath rhythm; - causes tremor and clonic cramps; - enhances salivation and blood pressure. Peganole increases the effects of the cholinergic transmission in the CNS and at the neuromuscular junction. At 15, 30 and 50 mg/kg (i.p.), it increases respectively 1.5, 2 and 2.5 times the effects of Arecoline on tremor and 1.0, 1.8 and 3 times the effects of Nicotine. It inhibits both cholinesterases and monoamine oxydases.
It is a psychotomimetic agent on dogs and cats and an acetylcholinesterase inhibitor. Alkaloid, derivative of Desoxypeganine from plants of the Zygophyllaceae family
Brand Name: Vulcanchem
CAS No.: 36101-54-9
VCID: VC20740166
InChI: InChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,11,14H,3,6-7H2
SMILES: C1CC2=NC3=CC=CC=C3C(N2C1)O
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

Peganole

CAS No.: 36101-54-9

VCID: VC20740166

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

Peganole - 36101-54-9

Description

What is Peganole?

Peganole, scientifically known as 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol, is a chemical compound with the molecular formula C11H12N2OC_{11}H_{12}N_{2}O
and a molecular weight of 188.23 g/mol. It is categorized as an alkaloid and is derived from plants belonging to the Zygophyllaceae family, particularly from the species Peganum harmala.

Biological Activity

Peganole has been noted for its psychotomimetic effects, particularly in animal studies where dogs exhibited sensitivity to its effects. Additionally, it acts as an acetylcholinesterase inhibitor, which suggests potential implications for neuropharmacology.

Cocrystal Characteristics

Cocrystal FormSpace GroupCell Parameters (Å)Volume (ų)
IP2(1)/na=8.232(4), b=11.768(8), c=10.156(6)V=974.0(10)
IIP2(1)/na=7.995(6), b=15.501(8), c=8.816(6)V=unknown

Research Findings

A comprehensive review of the Peganum species highlights the diverse pharmacological effects associated with Peganole and its derivatives:

  • Neuroprotective Properties: Studies suggest that compounds derived from Peganum spp., including Peganole, may help in managing conditions like Alzheimer's disease due to their ability to inhibit acetylcholinesterase activity.

  • Anticancer Potential: Extracts from these plants have shown promise in inhibiting cancer cell proliferation.

  • Antiviral Effects: Some studies indicate effectiveness against viral infections, warranting further investigation into their mechanisms.

CAS No. 36101-54-9
Product Name Peganole
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol
Standard InChI InChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,11,14H,3,6-7H2
Standard InChIKey RDWJAMWCGSWTQS-UHFFFAOYSA-N
SMILES C1CC2=NC3=CC=CC=C3C(N2C1)O
Canonical SMILES C1CC2=NC3=CC=CC=C3C(N2C1)O
Synonyms 4,5-dihydropyrrolidino[2,1-b]quinazolin-5-ol
Reference - Telejnetskaya et al., Chem. Nat. Comp. (1971). 6:849- Telejnetskaya et al., Chem. Nat. Comp. (1989). 6:857
PubChem Compound 3756584
Last Modified Sep 12 2023

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